
3-Hydroxy Guanfacine O-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Guanfacine O-β-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). The glucuronidation of guanfacine results in the formation of this compound, which is an important step in the drug’s metabolism and excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide involves the glucuronidation of 3-hydroxy guanfacine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under physiological conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of 3-hydroxy guanfacine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, 3-hydroxy guanfacine, is continuously fed into the reactor along with UDPGA and UGT. The product is then purified using chromatographic techniques to obtain high purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT for glucuronidation reactions.
Major Products Formed
Hydrolysis: 3-Hydroxy Guanfacine.
Conjugation: This compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Guanfacine O-β-D-Glucuronide is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanfacine: The parent compound, used in the treatment of hypertension and ADHD.
3-Hydroxy Guanfacine: The immediate precursor to 3-Hydroxy Guanfacine O-β-D-Glucuronide.
Uniqueness
This compound is unique due to its role in the metabolism and excretion of guanfacine. Its formation through glucuronidation is a key step in the detoxification and elimination of guanfacine from the body .
Eigenschaften
CAS-Nummer |
78433-83-7 |
|---|---|
Molekularformel |
C₁₅H₁₇Cl₂N₃O₈ |
Molekulargewicht |
438.22 |
Synonyme |
3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
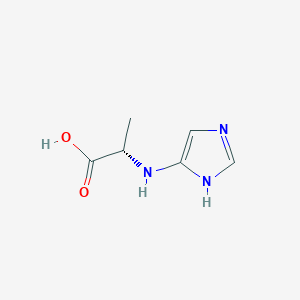
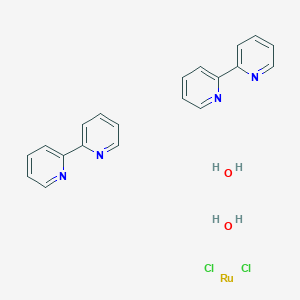

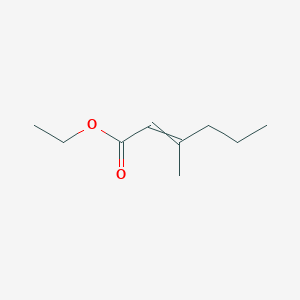


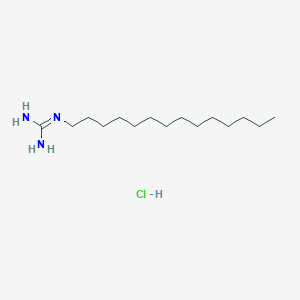
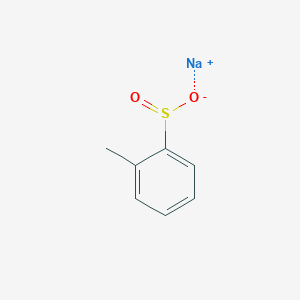
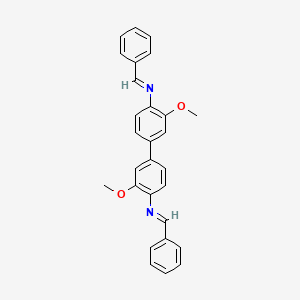
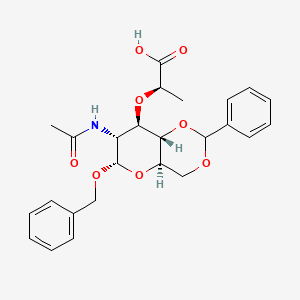
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)
